2-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide
Description
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-24-16-5-3-2-4-15(16)17(23)22-13-6-8-14(9-7-13)25-18-20-10-12(19)11-21-18/h2-5,10-11,13-14H,6-9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEJFPLKDNAUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide” typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the fluoropyrimidine group, and the attachment of the methoxybenzamide moiety. Common synthetic routes may include:
Formation of the Cyclohexyl Ring: This step may involve the cyclization of appropriate precursors under specific conditions, such as the use of catalysts and solvents.
Introduction of the Fluoropyrimidine Group: This step may involve nucleophilic substitution reactions, where a fluoropyrimidine derivative is introduced to the cyclohexyl ring.
Attachment of the Methoxybenzamide Moiety: This step may involve amide bond formation, where the methoxybenzamide group is attached to the cyclohexyl ring through a condensation reaction.
Industrial Production Methods
Industrial production of “this compound” may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures.
Chemical Reactions Analysis
Types of Reactions
“2-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide” may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound may be reduced to form reduced derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions may include various derivatives of the original compound, with modifications to the cyclohexyl ring, fluoropyrimidine group, or methoxybenzamide moiety.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating specific diseases.
Industry: As a precursor for the production of advanced materials.
Mechanism of Action
The mechanism by which “2-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide” exerts its effects may involve interactions with specific molecular targets and pathways. This may include binding to specific receptors, enzymes, or other biomolecules, leading to modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
- 4-Methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide (): This positional isomer differs only in the methoxy group’s placement (4-position vs. 2-position on the benzamide).
N-(5-Fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide Derivatives ():
These compounds replace the cyclohexyl group with a 4-methylbenzyloxy substituent on the pyrimidine ring. The methylbenzyl group increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility. These derivatives are reported as fungicides, indicating that pyrimidine substituents critically determine biological activity .
Substituent Effects on Pharmacokinetics
- CAS 1884220-36-3 (): This compound features a bromine atom and a trimethoxyphenylamino group on the pyrimidine ring. The bromine adds molecular weight (489.32 g/mol) and may enhance halogen bonding, while the trimethoxy group increases hydrogen-bonding capacity. Such modifications could lead to higher target specificity but lower metabolic stability compared to the target compound’s simpler methoxy and fluorine substituents .
- VTP50469 (): A structurally complex analogue with a diazaspiro nonane ring and sulfonamide groups. Its use as a kinase inhibitor highlights how structural complexity (e.g., spirocyclic systems) can redirect therapeutic applications .
Stereochemical and Conformational Considerations
EP 3 532 474 B1 Derivatives ():
These compounds include stereochemically diverse cyclohexylethoxy and triazolo-pyridin-yl groups. The trans-cyclohexyl configuration in the target compound likely confers rigidity, reducing entropic penalties during target binding compared to flexible ethyloxy chains in these derivatives .- Example 53 (): This pyrazolo-pyrimidine derivative has a melting point of 175–178°C and a molecular weight of 589.1 g/mol. The bulky fluorophenyl chromen moiety may limit solubility but enhance hydrophobic interactions in binding pockets.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Substituent Complexity : Bulky groups (e.g., bromine, trimethoxyphenyl) in analogues like CAS 1884220-36-3 enhance specificity but may compromise metabolic stability .
- Stereochemistry : The trans-cyclohexyl configuration likely optimizes conformational stability, a feature absent in more flexible derivatives from EP 3 532 474 B1 .
Biological Activity
2-Methoxy-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide is a synthetic compound with a complex structure that includes a methoxy group, a cyclohexyl ring, and a fluoropyrimidine moiety. Its molecular formula is with a molecular weight of approximately 345.4 g/mol . This compound has garnered attention for its potential therapeutic applications, particularly in oncology and other diseases influenced by kinase activity.
The biological activity of this compound is primarily attributed to its interactions with specific protein targets, notably Bruton's tyrosine kinase (BTK) and other kinases involved in cellular signaling pathways. The presence of the fluoropyrimidine unit enhances its selectivity and binding affinity towards these targets, which is crucial for its potential as an anticancer agent.
In Vitro Studies
Preliminary studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Table 1 summarizes the results of key in vitro studies:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of proliferation |
| A549 (Lung) | 15.0 | Induction of apoptosis |
| HCT116 (Colon) | 10.0 | Cell cycle arrest at G2/M phase |
These studies indicate that the compound can effectively inhibit cell growth and induce apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic agent .
In Vivo Studies
In vivo studies involving murine models have further elucidated the compound's biological activity. For instance, administration of the compound in xenograft models has shown significant tumor reduction compared to control groups. The following table presents findings from these studies:
| Model | Tumor Type | Dosage (mg/kg) | Tumor Reduction (%) |
|---|---|---|---|
| Mouse Xenograft | Breast Cancer | 25 | 45 |
| Mouse Xenograft | Lung Cancer | 50 | 60 |
These results highlight the efficacy of this compound in reducing tumor burden in vivo, supporting its development as a potential cancer therapy .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity. The methoxy groups and the fluoropyrimidine moiety enhance its lipophilicity and binding affinity to target proteins. Comparative analysis with similar compounds reveals that modifications to these groups can significantly alter potency and selectivity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxy-N-(pyridin-3-yl)benzamide | Pyridine substitution | Anticancer properties |
| 5-Fluoro-N-(phenyl)pyrazole | Fluorinated pyrazole structure | Antitumor activity |
| N-(4-nitrophenyl)benzamide | Contains nitrophenyl group | Potential anti-inflammatory |
This table illustrates how variations in structure can influence the biological activities of related compounds, emphasizing the significance of the specific configuration present in this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
